Product packaging for Azepane-1-carboxamidine(Cat. No.:)

Azepane-1-carboxamidine

Cat. No.: B8337969
M. Wt: 141.21 g/mol
InChI Key: UAEHTGCAFBLZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azepane-1-carboxamidine is a chemical compound featuring a seven-membered azepane ring coupled with a carboxamidine group. This structure makes it a versatile and valuable intermediate in organic synthesis and medicinal chemistry research. The azepane core is a saturated heterocycle, and its derivatives are known to be important scaffolds in pharmaceutical development . Compounds containing the azepane structure have been identified as key intermediates in the synthesis of molecules with various therapeutic applications . For instance, azepane-based structures have been explored in the development of FXR agonists for potential use in treating metabolic conditions and as cannabinoid CB1 receptor antagonists . The carboxamidine functional group can serve as a key pharmacophore, enabling interactions with biological targets. As a building block, this compound can be used to generate a diverse array of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N3 B8337969 Azepane-1-carboxamidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

azepane-1-carboximidamide

InChI

InChI=1S/C7H15N3/c8-7(9)10-5-3-1-2-4-6-10/h1-6H2,(H3,8,9)

InChI Key

UAEHTGCAFBLZQN-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=N)N

Origin of Product

United States

Synthetic Methodologies for Azepane 1 Carboxamidine and Analogues

Strategies for Azepane Ring Construction and Functionalization

The formation of the azepane core is a critical step in the synthesis of azepane-1-carboxamidine. Various synthetic strategies have been developed, ranging from classical cyclization reactions to more modern ring expansion and stereoselective approaches.

Cyclization Reactions for Azepane Scaffold Assembly

Cyclization reactions represent a fundamental approach to constructing the azepane ring. These methods typically involve the formation of a carbon-nitrogen bond to close a linear precursor. One notable method is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines, which has been shown to be an efficient route to azepine derivatives. Another significant strategy is the silyl-aza-Prins cyclization, which has been successfully employed for the synthesis of seven-membered nitrogen heterocycles, yielding trans-azepanes with high diastereoselectivity.

Cyclization MethodDescriptionKey Features
Cu(I)-Catalyzed Tandem Amination/Cyclization Involves the reaction of functionalized allenynes with amines in the presence of a copper(I) catalyst.Efficient for the selective preparation of substituted azepine derivatives.
Silyl-aza-Prins Cyclization A process that provides trans-azepanes in high yields and with good to excellent diastereoselectivities.The outcome of the reaction can be dependent on the Lewis acid catalyst used.

Ring Expansion and Contraction Approaches

Ring expansion methodologies offer an alternative and often powerful route to the azepane scaffold, starting from more readily available smaller ring systems. A recently developed strategy involves the photochemical dearomative ring expansion of nitroarenes. This process, mediated by blue light, transforms a six-membered benzene (B151609) framework into a seven-membered ring system, which can then be hydrogenated to yield polysubstituted azepanes in a two-step sequence. Another established method is the ring expansion of piperidines, which can provide diastereomerically pure azepane derivatives with high stereoselectivity and regioselectivity.

Conversely, while less common for azepane synthesis, ring contraction of larger, more complex heterocyclic systems can also be a viable, albeit specialized, synthetic route.

Ring Expansion MethodStarting MaterialKey Features
Photochemical Dearomative Ring Expansion NitroarenesA two-step process involving blue light-mediated ring expansion followed by hydrogenolysis. Allows for the synthesis of complex azepanes.
Piperidine (B6355638) Ring Expansion Piperidine derivativesCan produce diastereomerically pure azepanes with excellent stereoselectivity and regioselectivity.

Stereoselective Synthesis of Chiral Azepane Intermediates

The synthesis of chiral azepane intermediates is of significant interest due to their potential applications in medicinal chemistry. Stereoselective methods aim to control the three-dimensional arrangement of atoms in the azepane ring. One approach involves the diastereoselective alkylation of chiral seven-membered rings fused to tetrazoles. The resulting substituted tetrazole products can be reduced to provide diastereomerically enriched azepanes.

Furthermore, the stereoselective ring expansion of 2-azanorbornan-3-yl methanols has been shown to produce novel chiral-bridged azepanes. This high-yielding, stereoselective process proceeds via an aziridinium (B1262131) intermediate.

Carboxamidine Moiety Formation and Derivatization

Once the azepane scaffold is in place, the next critical step is the introduction of the carboxamidine group. This is typically achieved through guanidination of the secondary amine of the azepane ring.

Guanidination of Primary and Secondary Amines via Established and Novel Reagents

The conversion of amines to guanidines is a well-established transformation in organic synthesis. A variety of reagents have been developed for this purpose. Classical methods often involve the use of reagents like cyanamide. More modern and efficient guanidinylating reagents include N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea and pyrazole-carboxamidine derivatives. The use of cyanuric chloride as an activating reagent for di-Boc-thiourea provides a less toxic alternative to mercury(II) chloride. Additionally, common amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have been repurposed for the efficient guanylation of aliphatic amines.

Guanidinating Reagent ClassExamplesKey Features
Isothioureas N,N′-bis(tert-butoxycarbonyl)-S-methylisothioureaWidely used and commercially available.
Pyrazole-carboxamidines 1H-Pyrazole-1-carboxamidine hydrochlorideEffective for the guanidination of primary and secondary amines.
Activated Thioureas Di-Boc-thiourea with cyanuric chlorideAvoids the use of toxic heavy metals.
Amide Coupling Reagents HATUCan be repurposed for the efficient guanylation of amines.

Introduction of the Carboxamidine Group onto Azepane Scaffolds

For instance, reacting azepane with a reagent such as 1H-pyrazole-1-carboxamidine hydrochloride would directly yield the unprotected this compound. Alternatively, using a protected guanidinating agent like N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea would produce a protected form of this compound, which may be advantageous for subsequent synthetic manipulations. The reaction of azepane with such reagents typically proceeds via nucleophilic attack of the azepane nitrogen on the electrophilic carbon of the guanidinating agent, followed by the elimination of a leaving group.

Functional Group Interconversions and Derivatization of the Carboxamidine Functionality

The synthesis of this compound fundamentally involves the guanylation of the secondary amine of the azepane ring. This transformation is a critical functional group interconversion. Once the core this compound is formed, the carboxamidine group itself can be further derivatized to produce a wide range of analogues.

Guanylation of Azepane: The most direct method to form the carboxamidine is through the reaction of azepane with a guanylating agent. Common reagents for this purpose include cyanamide, O-methylisourea, S-methylisothiourea, or pyrazole-1-carboxamidine derivatives. These reagents react with the nucleophilic nitrogen of the azepane ring to form the guanidinium (B1211019) salt, which can be neutralized to yield the final product. Protecting groups, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), are often employed on the guanylating agent to control reactivity and facilitate purification.

Post-Synthetic Derivatization: The carboxamidine functionality, once installed, offers sites for further modification. The exocyclic nitrogen atoms can be functionalized through various reactions:

N-Acylation: Reaction of this compound with acylating agents like acid chlorides or anhydrides can introduce acyl groups, leading to the formation of N-acyl derivatives. This reaction typically requires a base to deprotonate the guanidine (B92328) nitrogen, enhancing its nucleophilicity.

N-Arylation: The introduction of aryl groups can be achieved through cross-coupling reactions. For instance, palladium or copper-catalyzed Buchwald-Hartwig amination can be used to couple aryl halides with the carboxamidine nitrogen atoms, yielding N-aryl analogues.

Reaction with Electrophiles: The nucleophilic nitrogens of the carboxamidine can react with a variety of other electrophiles. For example, condensation reactions with bis-electrophiles, such as 1,3-dicarbonyl compounds or their equivalents, can lead to the formation of fused heterocyclic systems, effectively using the carboxamidine as a building block for more complex molecular architectures nih.gov.

The derivatization can also be achieved by using appropriately substituted guanylating agents during the initial synthesis, which often provides a more direct route to specific analogues.

Derivatization MethodReagent TypeResulting AnalogueGeneral Conditions
N-AcylationAcid Chloride (R-COCl)N-Acyl-azepane-1-carboxamidineBase (e.g., Triethylamine), Aprotic Solvent
N-ArylationAryl Halide (Ar-X)N-Aryl-azepane-1-carboxamidinePd or Cu catalyst, Ligand, Base
N-AlkylationAlkyl Halide (R-X)N-Alkyl-azepane-1-carboxamidineBase, Polar Aprotic Solvent
CyclocondensationBis-electrophile (e.g., β-diketone)Fused Heterocyclic SystemAcid or Base catalyst, Heat

One-Pot and Multicomponent Reaction Strategies in this compound Synthesis

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduction of waste by minimizing intermediate purification steps. These strategies are well-suited for the synthesis of substituted guanidines, including analogues of this compound.

A common multicomponent approach for synthesizing trisubstituted guanidines involves the reaction of an amine, a cyanamide, and a third component, such as an arylboronic acid. researchgate.netorganic-chemistry.org In the context of this compound, azepane would serve as the amine component. For example, a copper-catalyzed three-component reaction between azepane, an N-substituted cyanamide, and an arylboronic acid can directly yield N-aryl-N'-(azepan-1-yl)carboxamidine derivatives in a single operation.

Another versatile one-pot strategy involves the reaction of carbamoyl (B1232498) isothiocyanates with two different amines. researchgate.net First, an amine is reacted with the isothiocyanate to form a thiourea (B124793) intermediate. This intermediate is then activated in situ, typically with a carbodiimide (B86325) like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and reacted with a second amine to form the guanidine. To synthesize an this compound analogue, azepane could be used as the second amine nucleophile in the sequence.

These MCRs allow for the rapid generation of a library of analogues by simply varying the starting components, making them powerful tools in medicinal chemistry and drug discovery.

Advanced Catalytic Methods for Azepane and Carboxamidine Synthesis

Catalysis offers a powerful means to achieve highly efficient and selective syntheses of guanidines. Various metal-based catalysts have been developed for the guanylation of amines, a key step in forming this compound.

Catalytic Guanylation of Amines: The addition of amines to carbodiimides is a common method for guanidine synthesis, and this reaction can be catalyzed by a range of metal complexes. Catalysts based on zinc, nih.gov lanthanides (e.g., Ytterbium triflate), nih.gov and other main-group metals have proven effective for the guanylation of both primary and secondary amines, including cyclic amines like azepane. nih.govnih.govbeilstein-journals.org These reactions are atom-economical and often proceed under mild, solvent-free conditions. nih.gov The proposed mechanism for many of these catalysts involves the formation of a metal-amido intermediate, which then undergoes nucleophilic attack on the carbodiimide. nih.gov

Copper-Catalyzed Synthesis: Copper catalysis is particularly prominent in the synthesis of N-aryl guanidines. An operationally simple, copper-catalyzed three-component reaction of an amine (e.g., azepane), a cyanamide, and an arylboronic acid provides direct access to trisubstituted aryl guanidines under aerobic conditions. researchgate.netorganic-chemistry.org This method leverages a CuCl₂/bipyridine catalytic system.

Silver and Palladium-Catalyzed Cyclizations: While not directly forming this compound from azepane, catalytic methods for forming cyclic guanidines highlight advanced strategies in the field. For instance, silver-catalyzed intramolecular hydroamination of N-allylguanidines has been used to synthesize five- and six-membered cyclic guanidines. mdpi.com Similarly, palladium-catalyzed carboamination reactions between N-allylguanidines and aryl halides can produce substituted five-membered cyclic guanidines. mdpi.com These methods demonstrate the utility of transition metals in activating molecules for the construction of complex guanidine-containing scaffolds.

Catalyst SystemReaction TypeSubstratesProduct Type
ZnEt₂, MgBu₂, n-BuLiGuanylationAmine + CarbodiimideN,N',N''-Trisubstituted Guanidine
Sc(OTf)₃GuanylationAmine + CyanamideSubstituted Guanidine
CuCl₂·2H₂O / BipyridineThree-Component GuanylationAmine + Cyanamide + Arylboronic AcidN-Aryl-N',N''-disubstituted Guanidine
AgNO₃Intramolecular HydroaminationN-Allylguanidine5- and 6-membered Cyclic Guanidine
Pd(dba)₂ / LigandAlkene CarboaminationN-Allylguanidine + Aryl Halide5-membered Cyclic Guanidine

Continuous Flow Synthesis Applications for Azepane-Related Compounds

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and the potential for integrating reaction and purification steps. While the direct continuous flow synthesis of this compound is not widely reported, related technologies demonstrate significant potential for its production.

Microfluidic Synthesis of Guanidines: Microfluidic reactors, which utilize narrow channels for chemical reactions, provide excellent control over mixing and heat transfer. This technology is being explored for the synthesis of alkylene guanidines to improve product purity by minimizing side reactions. researchgate.netfinechem-mirea.ru The precise control offered by microreactors could be applied to the guanylation of azepane, potentially leading to higher yields and purer products compared to batch methods.

Packed-Bed Reactors for Catalysis: Many of the catalytic guanylation reactions discussed previously utilize heterogeneous or immobilized catalysts. These systems are ideally suited for implementation in packed-bed reactors (PBRs). beilstein-journals.orgumich.edu In a PBR setup, a solution of azepane and a guanylating agent would be continuously passed through a heated column containing the solid-supported catalyst. beilstein-journals.orgbeilstein-journals.org This approach simplifies catalyst separation and reuse, making the process more sustainable and cost-effective. For example, a packed-bed system could be designed for the catalytic addition of azepane to a carbodiimide using an immobilized zinc or lanthanide catalyst.

Flow Synthesis of Precursors and Analogues: Continuous flow systems have been effectively used to synthesize secondary amines and other azepane derivatives. finechem-mirea.ruresearchgate.netnih.govnih.gov Biocatalytic cascades in flow have been developed to produce various amines from alcohols. researchgate.netnih.gov Such systems could be employed to synthesize the azepane precursor itself or substituted derivatives, which could then be telescoped into a subsequent guanylation step within a multi-stage flow process. This integrated approach minimizes manual handling and allows for the automated production of the final target compound.

Advanced Structural Characterization and Conformational Analysis of Azepane 1 Carboxamidine Systems

Spectroscopic Analysis for Elucidating Molecular Structure

Spectroscopic techniques are fundamental in confirming the molecular identity, connectivity, and dynamic behavior of Azepane-1-carboxamidine systems.

NMR spectroscopy is the most powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, allow for complete structural assignment. researchgate.net

The ¹H NMR spectrum of the azepane ring typically shows complex multiplets in the aliphatic region due to the conformational flexibility of the seven-membered ring. Protons on carbons adjacent to the nitrogen (C2 and C7) are expected to appear downfield compared to the other methylene groups (C3, C4, C5, C6). The carboxamidine group presents signals for the -NH₂ protons, whose chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

The ¹³C NMR spectrum provides key information. The quaternary carbon of the carboxamidine group (C=N) is highly deshielded and appears significantly downfield, often in the range of 150-160 ppm. The carbons of the azepane ring can be assigned based on their chemical environment and through correlation experiments.

Dynamic NMR (DNMR) studies can provide insight into the motional behavior of the molecule. tandfonline.com For instance, variable temperature NMR experiments can reveal energy barriers associated with the rotation around the C-N bond connecting the azepane ring to the carboxamidine group and the inversion of the seven-membered ring itself. nih.gov The guanidinium (B1211019) headgroup is known to exhibit distinct dynamics, and NMR can be used to study its reorientational motions and interactions. acs.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for azepane and guanidine (B92328) moieties.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Azepane C2, C7~3.3 - 3.5~48 - 52Adjacent to ring nitrogen and carboxamidine group.
Azepane C3, C6~1.7 - 1.9~28 - 32Beta to the ring nitrogen.
Azepane C4, C5~1.5 - 1.7~26 - 29Gamma to the ring nitrogen.
Carboxamidine C-~155 - 160Highly deshielded quaternary carbon.
Carboxamidine NH₂~5.0 - 7.0-Broad signal, variable shift.

Vibrational spectroscopy provides a fingerprint of the functional groups present in this compound.

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine in the carboxamidine group typically appear as two bands in the 3400-3200 cm⁻¹ region. The C=N stretching vibration of the guanidine core is a strong band usually found in the 1680-1630 cm⁻¹ range. The C-N stretching vibrations and various C-H stretching and bending modes from the azepane ring will appear in their characteristic regions.

Raman Spectroscopy : Raman spectroscopy complements IR by providing information on non-polar bonds. The C=N double bond should also give a strong signal in the Raman spectrum, aiding in its definitive assignment.

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
-NH₂ (Carboxamidine)N-H Stretch3400 - 3200Medium-Strong
C=N (Carboxamidine)C=N Stretch1680 - 1630Strong
-NH₂ (Carboxamidine)N-H Bend1650 - 1580Medium
CH₂ (Azepane)C-H Stretch2950 - 2850Strong
C-N (Azepane/Carboxamidine)C-N Stretch1250 - 1020Medium

HRMS is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺), typically with an error of less than 5 ppm. nih.govresearchgate.net This technique unequivocally determines the molecular formula.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways, which can provide further structural confirmation. For this compound, common fragmentation patterns would involve the cleavage of the azepane ring or the loss of ammonia (NH₃) or cyanamide (NH₂CN) from the carboxamidine moiety. A characteristic fragmentation would be the α-cleavage adjacent to the ring nitrogen, potentially leading to the formation of a stable cyclic iminium ion. researchgate.netcas.cn The fragmentation of the guanidine group itself can produce characteristic ions. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. frontiersin.orgmdpi.com For this compound, a crystal structure would reveal precise bond lengths, bond angles, and torsional angles. nih.gov

Key insights from a crystallographic study would include:

Conformation of the Azepane Ring : The exact chair, boat, or twist conformation adopted by the seven-membered ring in the crystal lattice would be determined.

Planarity of the Carboxamidine Group : The guanidinium portion of the molecule is expected to be nearly planar due to the delocalization of the π-electrons across the C-N bonds.

Conformational Analysis of the Seven-Membered Azepane Ring System

The seven-membered azepane ring is conformationally flexible and can exist in several low-energy conformations. slideshare.netdntb.gov.ua Unlike the well-defined chair conformation of cyclohexane, azepane has a more complex potential energy surface with multiple stable conformers, including various chair, boat, twist-chair, and twist-boat forms. researchgate.netlibretexts.org

Chair and Boat Families : The two primary families of conformations are the chair and the boat. The chair form is generally more stable than the boat form. Within these families, there are multiple variations (e.g., twist-chair, twist-boat) that help to alleviate torsional and steric strain. nih.govyoutube.com

Energy Barriers : The energy barriers for interconversion between these conformers are typically low, leading to a dynamic equilibrium in solution at room temperature. nih.gov The specific conformer that predominates can be influenced by the nature and position of substituents on the ring. The bulky carboxamidine group attached to the nitrogen atom will significantly influence the conformational preference of the azepane ring.

Chiroptical Properties and Stereochemical Characterization of Enantiomeric Azepane-1-carboxamidines

If the azepane ring is substituted in a way that creates a stereocenter, or if the molecule as a whole possesses planar or axial chirality, enantiomeric forms of this compound can exist. wikipedia.org The characterization and differentiation of these enantiomers are crucial, as they often exhibit different biological activities. clemson.edu

Chirality : A chiral center can be introduced by substitution at any of the carbon atoms of the azepane ring.

Stereochemical Characterization : The absolute configuration of a pure enantiomer is typically determined by single-crystal X-ray crystallography, often by co-crystallizing with a chiral counter-ion. clemson.edu

Chiroptical Techniques : Techniques such as circular dichroism (CD) spectroscopy are used to study chiral molecules in solution. rsc.org Enantiomers will produce mirror-image CD spectra. Theoretical calculations can be used to predict the CD spectrum for a given absolute configuration, allowing for the assignment of the experimentally observed spectrum to either the (R) or (S) enantiomer. The control and analysis of stereochemical composition are critical in the development of therapeutic agents. acs.org

Structure Activity Relationship Sar Studies of Azepane 1 Carboxamidine Analogues

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

The biological activity of azepane-1-carboxamidine analogues is largely dictated by a set of essential structural features, known as pharmacophores, that are necessary for molecular recognition by a biological target. For many enzymes, particularly Nitric Oxide Synthase (NOS), the carboxamidine functional group is a critical pharmacophoric element. This is because it mimics the guanidinium (B1211019) group of L-arginine, the natural substrate for NOS. The positively charged amidinium ion can form key electrostatic interactions, such as salt bridges and hydrogen bonds, within the active site of the enzyme.

The azepane ring serves as the molecular scaffold, providing a three-dimensional structure that orients the crucial carboxamidine group and any additional substituents for optimal interaction with the target. The size and conformational flexibility of the seven-membered ring are distinguishing features that influence how the molecule fits into a binding pocket. Pharmacophore models for NOS inhibitors often highlight the necessity of this cationic group, along with specific hydrophobic and hydrogen-bonding regions that correspond to substituents on the scaffold. For instance, models developed for neuronal NOS (nNOS) inhibitors often feature a combination of ligand-based three-dimensional pharmacophores and 2D physicochemical descriptors to rationalize binding modes. nih.govkcl.ac.ukresearchgate.net The azepane framework allows for the exploration of these additional binding interactions to achieve both potency and selectivity for a specific NOS isoform.

Impact of Substituent Modifications on Molecular Recognition and Target Binding

Systematic modification of substituents on the this compound scaffold is a fundamental strategy to probe the topology of the target's binding site and enhance molecular recognition. Changes to substituents on either the azepane ring or the carboxamidine group can profoundly affect binding affinity and selectivity.

The nature of these substituents—whether they are bulky, hydrophobic, electron-donating, or electron-withdrawing—plays a significant role. For example, in the context of NOS inhibition, introducing lipophilic groups at certain positions on the ring can lead to favorable interactions with hydrophobic pockets within the enzyme's active site. Conversely, adding polar groups can establish additional hydrogen bonds. Studies on various cyclic guanidine (B92328) and amidine inhibitors have shown that inhibitory potency often decreases as the size of an alkyl substituent on the amidine group increases. nih.gov This suggests that steric hindrance near the core binding motif can be detrimental to activity.

The position of the substituent on the azepane ring is also critical. Modifications at different carbons of the seven-membered ring can project functional groups into distinct regions of the binding pocket, allowing for the fine-tuning of interactions to achieve selectivity for one NOS isoform over others (e.g., nNOS vs. iNOS vs. eNOS). scirp.org

AnalogueSubstituent (R)Position on Azepane RingProperty of RObserved Effect on Potency (IC₅₀)1-H (Parent)N/AN/ABaseline2-CH₃4-positionSmall, LipophilicModerate Increase3-Phenyl4-positionBulky, LipophilicSignificant Increase4-OH3-positionPolar, H-bond donorIncrease; may improve selectivity5-CF₃4-positionElectron-withdrawingVariable; dependent on binding site electronics

Conformational Effects on Biological Potency and Selectivity

The seven-membered azepane ring is inherently flexible and can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. lifechemicals.com This conformational diversity is a critical factor in its biological activity. lifechemicals.comjopir.in The specific conformation adopted by an this compound analogue upon binding to its target can significantly influence its potency and selectivity.

Introducing substituents onto the azepane ring can create steric hindrance that biases the conformational equilibrium, effectively "locking" the ring into a preferred shape. If this preferred conformation closely matches the geometry of the target's binding site, a significant increase in binding affinity can be achieved due to a reduced entropic penalty upon binding. For example, incorporating the azepane ring into a rigidified framework, such as in certain fluoreno[9,1-cd]azepine systems, has been shown to drastically alter receptor affinity and selectivity profiles. nih.gov Molecular modeling and energy minimization studies are often employed to understand the preferred conformations of these analogues and how they overlay with known active compounds. nih.gov The ability to introduce specific substituents to guide the ring's conformation is therefore a powerful tool in the rational design of potent and selective inhibitors. lifechemicals.com

Scaffold Hopping and Bioisosteric Replacements within the Azepane-Carboxamidine Framework

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the essential binding interactions of a known active compound. uniroma1.itnih.govpatsnap.com These approaches are highly relevant to the development of this compound analogues.

Scaffold Hopping involves replacing the central molecular core—in this case, the azepane ring—with a structurally different scaffold that maintains the original orientation of the key functional groups. uniroma1.itnih.gov For this compound, potential scaffold hops could include replacing the seven-membered ring with smaller or larger rings (e.g., piperidine (B6355638) or azocane) or with bicyclic systems. The goal is to identify new scaffolds that may offer advantages in terms of synthetic accessibility, physicochemical properties, or patentability, without compromising biological activity. uniroma1.it

Bioisosteric Replacement focuses on substituting a functional group with another group that has similar physical or chemical properties, thereby retaining the same type of biological activity. drughunter.com The carboxamidine group itself can be considered a non-classical bioisostere of a guanidine group. Other known bioisosteres for the carboxylic acid group, from which amidines are derived, include tetrazoles and sulfonamides, though these may alter the required basicity for targets like NOS. openaccessjournals.comnih.gov More relevant to the basic amidine group, replacements could include other nitrogen-containing heterocycles like 2-aminopyridines, which have been successfully used in the design of selective NOS inhibitors. eurekaselect.com Thoughtful deployment of a bioisostere can modulate properties like polarity, pKa, and metabolic stability. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net For a series of this compound analogues, a QSAR model can be developed to predict the inhibitory potency of new, yet-to-be-synthesized compounds, thereby guiding and prioritizing synthetic efforts. patsnap.com

The development of a QSAR model involves calculating a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties, such as:

Hydrophobicity: Often represented by parameters like clogP. Hydrophobic interactions are frequently important for the activity of NOS inhibitors. researchgate.net

Electronic properties: Descriptors like Hammett constants (sigma) or atomic charges, which describe the electron-donating or -withdrawing nature of substituents. nih.govresearchgate.net

Steric properties: Parameters such as molar refractivity (MR) or STERIMOL values, which quantify the size and shape of substituents. nih.govresearchgate.net

Once these descriptors are calculated, statistical methods like multiple linear regression are used to build an equation that links them to the observed biological activity (e.g., IC₅₀ or Kᵢ values). kcl.ac.uk For cyclic guanidine inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to create predictive models based on the steric and electrostatic fields of the aligned molecules. nih.govfrontiersin.orgnih.gov Such models can generate contour maps that visualize regions where bulky or electron-rich groups are likely to increase or decrease activity, providing direct insights for designing more potent inhibitors. nih.govfrontiersin.orgnih.gov

Ligand Efficiency and Lead Optimization Strategies in this compound Development

During the lead optimization phase of drug discovery, it is crucial to improve a compound's potency and selectivity while maintaining favorable drug-like properties. danaher.comcriver.com Ligand efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are key metrics used to guide this process, ensuring that potency gains are achieved efficiently. nih.govsciforschenonline.org

Ligand Efficiency (LE) measures the binding energy of a molecule per non-hydrogen atom. wikipedia.orgcsmres.co.uk It is a useful metric for comparing compounds of different sizes, as it normalizes potency by molecular weight. A high LE value indicates that a molecule achieves its potency with a relatively small number of atoms, which is often a desirable trait for a starting point in optimization. csmres.co.uknih.gov The recommended LE value during lead optimization should generally be maintained above 0.3. sciforschenonline.org

Lipophilic Ligand Efficiency (LLE) , calculated as pIC₅₀ (or pKᵢ) minus cLogP, assesses the balance between potency and lipophilicity. sciforschenonline.org It is a critical metric because increasing potency simply by adding greasy, lipophilic groups (a phenomenon known as "molecular obesity") can lead to poor solubility, high metabolic turnover, and off-target toxicity. sciforschenonline.org A higher LLE is generally better, and tracking this metric helps ensure that optimization efforts are yielding high-quality compounds. sciforschenonline.org

Optimization strategies for this compound analogues would involve an iterative cycle of designing and synthesizing new compounds to improve potency against the target (e.g., a NOS isoform) while simultaneously monitoring LE and LLE. The goal is to enhance target-specific interactions without disproportionately increasing molecular size or lipophilicity. sciforschenonline.org

Computational and Theoretical Chemistry Investigations of Azepane 1 Carboxamidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These methods provide fundamental insights into a molecule's geometry, stability, and reactivity. For a molecule like Azepane-1-carboxamidine, techniques such as Density Functional Theory (DFT) can be used to model its electronic properties with high accuracy.

Detailed quantum chemical studies on related seven-membered heterocyclic systems, such as dibenzoazepine analogues, have demonstrated how substituents and conformation influence the electronic properties and aromaticity of the ring system. mdpi.com Similar investigations on this compound would focus on calculating key molecular descriptors. These descriptors help in understanding the molecule's potential for intermolecular interactions, which is crucial for its biological activity.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are vital for predicting a molecule's reactivity. The energy gap between them indicates chemical stability and susceptibility to electronic excitation.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the guanidine (B92328) group would be expected to be a region of high positive potential, indicating its role as a hydrogen bond donor and its ability to form salt bridges.

Atomic Charges: Calculating the partial charges on each atom helps to quantify the polarity of bonds and predict sites for electrostatic interactions.

Quantum Chemical ParameterTypical Significance in Drug Design
HOMO EnergyIndicates electron-donating ability; relevant for charge-transfer interactions.
LUMO EnergyIndicates electron-accepting ability; important for reactions with nucleophiles.
HOMO-LUMO GapCorrelates with chemical reactivity and kinetic stability. A larger gap implies higher stability.
Dipole MomentMeasures the overall polarity of the molecule, influencing solubility and membrane permeability.
Molecular Electrostatic Potential (MEP)Identifies sites for hydrogen bonding and other non-covalent interactions with a biological target.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target and for rationalizing structure-activity relationships (SAR). nih.gov

For this compound, docking studies would be performed by placing the molecule into the active site of a target protein with a known three-dimensional structure. An algorithm then samples numerous possible conformations and orientations of the ligand within the binding site, each of which is assigned a score based on a defined scoring function. This score estimates the binding affinity, with more negative values typically indicating stronger binding.

In studies of related azepine and pyrimidoazepine derivatives, molecular docking has been successfully used to rationalize their selectivity and activity as inhibitors of enzymes like cyclooxygenase (COX-1/COX-2) and Rho-associated coiled-coil containing protein kinase (ROCK). nih.govnih.gov A similar approach for this compound would involve:

Target Selection: Identifying potential protein targets where the guanidine group can form key interactions, such as kinases, proteases, or ion channels.

Docking Simulation: Using software to predict the binding mode. The protonated guanidine group of this compound would be expected to form strong hydrogen bonds and salt bridges with acidic residues like aspartate or glutamate (B1630785) in the active site.

Analysis: The resulting poses are analyzed to understand the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex.

Hypothetical TargetPotential Key Interacting ResiduePredicted Docking Score (kcal/mol)Interpretation
Thrombin (a serine protease)Asp-189-8.5Strong predicted affinity, likely due to salt bridge formation in the S1 pocket.
ROCK1 KinaseGlu-162-7.9Good predicted affinity, suggesting potential for hinge-binding interactions.
AcetylcholinesteraseTrp-84 / Phe-330-6.2Moderate affinity, possibly involving cation-π interactions with aromatic residues.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing detailed information on the conformational flexibility of the ligand and the stability of the ligand-receptor complex.

An MD simulation for the this compound-protein complex, typically initiated from a promising docking pose, would involve placing the complex in a simulated physiological environment (a box of water molecules and ions). The simulation, run over nanoseconds or microseconds, reveals how the components of the system move and interact.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average change in displacement of a selection of atoms over time, indicating the stability of the protein structure and the ligand's binding pose. A stable RMSD suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time, confirming the stability of key interactions identified in docking.

MD simulations are crucial for validating docking results and providing a more accurate estimation of binding free energies.

MD Simulation ParameterPurpose in Assessing Binding Stability
Ligand RMSDA low and stable RMSD value for the ligand indicates it maintains a consistent binding pose within the active site.
Protein RMSDMonitors the overall stability of the protein structure during the simulation.
Radius of Gyration (Rg)Measures the compactness of the protein, indicating if the binding of the ligand induces significant conformational changes.
Solvent Accessible Surface Area (SASA)Calculates the surface area of the protein exposed to the solvent, which can change upon ligand binding.

De Novo Design Strategies Based on this compound Scaffolds

De novo design refers to computational strategies for designing novel molecules from scratch. mdpi.com These methods can build molecules atom-by-atom or fragment-by-fragment within the constraints of a protein's binding site. Alternatively, a known molecular scaffold can be used as a starting point for elaboration.

The this compound structure is an excellent candidate for scaffold-based de novo design. arxiv.org The azepane ring provides a flexible, three-dimensional core that can be substituted at various positions to explore chemical space and optimize interactions with a target. The design process would involve:

Placing the core this compound scaffold in a target's active site, ensuring the key carboxamidine interactions are maintained.

Using computational algorithms to "grow" the molecule by adding fragments or functional groups from a pre-defined chemical library onto the azepane ring.

Evaluating each newly generated molecule with a scoring function that assesses binding affinity, synthetic accessibility, and drug-like properties.

This approach can rapidly generate ideas for novel analogues with potentially improved potency, selectivity, and pharmacokinetic profiles compared to the initial scaffold.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target. dovepress.combabrone.edu.in These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups. nih.gov Pharmacophore models are widely used as 3D queries to screen large chemical databases in a process known as virtual screening, which aims to identify structurally diverse molecules with the potential for similar biological activity. dovepress.com

A pharmacophore model for this compound could be developed using two main approaches:

Ligand-based: If a set of active molecules containing the azepane-carboxamidine motif is known, their common chemical features can be aligned and abstracted to create a pharmacophore model.

Structure-based: Using a crystal structure or a docked pose of this compound in its target, the key interaction points between the ligand and the protein can be translated into pharmacophoric features.

Once generated, this model can be used to rapidly screen millions of compounds, filtering for those that match the required 3D arrangement of features. This is a computationally efficient way to prioritize compounds for further investigation through more intensive methods like docking and MD simulations.

Molecular Feature of this compoundPotential Pharmacophoric FeatureRole in Molecular Recognition
-NH2 and =NH groups (carboxamidine)Hydrogen Bond Donor (HBD)Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on the protein.
=N- group (carboxamidine)Hydrogen Bond Acceptor (HBA)Accepts a hydrogen bond from donor groups on the protein.
Protonated Carboxamidine groupPositive Ionizable (PI)Forms electrostatic interactions or salt bridges with negatively charged residues (Asp, Glu).
Azepane ring (aliphatic carbons)Hydrophobic (HY)Engages in van der Waals and hydrophobic interactions with nonpolar pockets of the target.

Chemoinformatics and Database Mining for Related Structural Analogues

Chemoinformatics involves the use of computational tools to organize, analyze, and mine vast amounts of chemical data. Public and commercial databases such as PubChem, ChEMBL, and others contain information on millions of compounds, including their structures, properties, and reported biological activities. nih.govnih.gov

Mining these databases for analogues of this compound can yield valuable insights for a drug discovery project. Common chemoinformatic approaches include:

Substructure Searching: This identifies all compounds in a database that contain the core this compound motif.

Similarity Searching: This finds molecules that are structurally similar to this compound based on molecular fingerprints or other descriptors. This can identify close analogues where, for example, the azepane ring is replaced by a piperidine (B6355638) or other cyclic amine.

Data Analysis: The retrieved compounds and their associated bioactivity data can be analyzed to build structure-activity relationship (SAR) models. This can reveal which structural modifications lead to increased or decreased activity, guiding the design of new compounds.

Recent studies have utilized such chemoinformatic approaches to explore the untapped potential of simple scaffolds, including fused azepanes, leading to the discovery of novel and potent bioactive agents. nih.govunibe.chacs.org

Compound NameStructural Modification from this compoundPotential Information Gained
Piperidine-1-carboxamidineAzepane ring contracted to a six-membered piperidine ring.Effect of ring size on conformational preference and binding affinity.
Azepane-1-carboxamideCarboxamidine group replaced with a non-basic carboxamide group.Importance of the basicity and hydrogen bonding pattern of the guanidine moiety for activity.
4-Hydroxythis compoundIntroduction of a hydroxyl group on the azepane ring.Exploration of new interaction points and impact on physicochemical properties like solubility.
N-Methylthis compoundMethylation of the carboxamidine group.Probing the steric tolerance and hydrogen bond donor requirements at the active site.

Preclinical Pharmacological and Biological Applications of Azepane 1 Carboxamidine Derivatives

Target Identification and Engagement Studies

The initial stages of preclinical research focus on identifying the molecular targets with which these compounds interact and confirming that this engagement occurs within a cellular environment. This is crucial for understanding the mechanism of action and for the rational design of more effective therapeutic agents.

Azepane derivatives have been successfully developed as potent inhibitors of several enzyme classes. A notable example is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Certain azepane-based compounds, developed from the natural product balanol (B57124), have shown potent inhibitory activity against Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA), with IC50 values in the low nanomolar range. researchgate.net For instance, one analog demonstrated an IC50 of 4 nM against PKB. researchgate.net

In the context of Alzheimer's disease, inhibiting the enzyme acetylcholinesterase (AChE) is a key therapeutic strategy. While many carboxamide derivatives have been explored for this purpose, specific benzamide (B126) derivatives featuring a piperidine (B6355638) core—structurally related to the azepane scaffold—have shown extremely potent AChE inhibition. mui.ac.irnih.gov One such derivative, compound 5d (an N-(2-(piperidin-1-yl)ethyl)benzamide), recorded an IC50 value of 13 nM, which is significantly more potent than the reference drug donepezil (B133215) (IC50 = 0.6 µM). mui.ac.irnih.gov

Furthermore, substituted 2-oxo-azepane derivatives have been identified as potent, low-nanomolar inhibitors of gamma-secretase, a key enzyme involved in the production of amyloid-beta peptides in Alzheimer's disease. nih.gov

Table 1: Enzyme Inhibition by Azepane and Related Carboxamidine Derivatives
Compound ClassEnzyme TargetPotency (IC50)Therapeutic Area
Azepane-based balanol analogProtein Kinase B (PKB)4 nM researchgate.netCancer
N-benzamide derivative (5d)Acetylcholinesterase (AChE)13 nM mui.ac.irnih.govAlzheimer's Disease
2-oxo-azepane derivativeGamma-secretaseLow nanomolar nih.govAlzheimer's Disease

The azepane scaffold is also prevalent in compounds designed to interact with receptors, particularly those within the central nervous system. For example, azepinoindole derivatives have been synthesized and shown to have a high affinity for both dopamine (B1211576) (D1, D2) and serotonin (B10506) (S2) receptors in the brain. nih.gov These compounds were developed as conformationally constrained analogues of known dopamine receptor antagonists and demonstrated potential antipsychotic activity. nih.gov

The affinity of these derivatives for their target receptors is determined through radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from the receptor is measured. mdpi.com This provides a quantitative measure of binding affinity, typically expressed as a Ki value. While specific Ki values for azepane-1-carboxamidine derivatives are proprietary or spread across numerous studies, the research on related azepine structures confirms their strong potential for modulating neurotransmitter systems. nih.gov

Disrupting pathological protein-protein interactions (PPIs) represents a challenging but promising frontier in drug discovery. PPIs are characterized by large, often flat and featureless interfaces, making them difficult to target with traditional small molecules. However, peptidomimetics and other molecules that can mimic key structural motifs, such as α-helices, have shown success. frontiersin.org

While the this compound scaffold is theoretically suited for creating constrained three-dimensional shapes that could interfere with PPIs, specific examples of its application as a PPI disruptor are not yet widely documented in publicly available research. The development of inhibitors for targets like the Bcl-xL-Bak interaction often relies on mimicking peptide sequences, a strategy that could potentially incorporate azepane-like structures to improve stability and cell permeability. frontiersin.org

In Vitro Efficacy Studies in Disease-Relevant Cellular Models

Following target engagement, the next critical step is to evaluate the effects of the compounds in cellular models that replicate aspects of a specific disease. These studies help to confirm that the molecular activity observed in biochemical assays translates into a desired biological outcome at the cellular level.

The inhibition of a specific enzyme or the modulation of a receptor by an azepane derivative is expected to trigger downstream changes in cellular signaling pathways. For instance, the inhibition of TBK1/IKKε kinases by azabenzimidazole derivatives, which share structural similarities with the broader carboxamide class, leads to potent activity in cellular assays. nih.gov These kinases are involved in inflammatory and immune response pathways, and their inhibition can modulate cellular survival and proliferation.

Similarly, kinase inhibitors designed from the azepane-containing natural product balanol affect crucial cell proliferation and survival pathways, making them relevant for cancer research. researchgate.netresearchgate.net The ultimate goal of these studies is to demonstrate that the compound can alter the cellular machinery in a way that counteracts the disease phenotype, such as inducing apoptosis in cancer cells or preventing neuroinflammation.

Phenotypic screening is an approach where compounds are tested for their ability to produce a desired change in a cell's or organism's phenotype, without prior knowledge of the specific molecular target. nih.govnih.gov This method is particularly powerful for identifying first-in-class medicines. Carboxamide derivatives, as a broad class, have been successfully identified through such screens.

In one study, a series of N-substituted 1H-indole-2-carboxamides were screened for their antiproliferative activity against various human cancer cell lines. nih.govnih.govresearchgate.net This phenotypic screen identified several "hits" with potent and selective cytotoxicity against cancer cells compared to normal cells. For example, specific compounds showed sub-micromolar IC50 values against the K-562 leukemia cell line and high selectivity indices, indicating a favorable therapeutic window. nih.govnih.gov Once a hit like an this compound derivative is identified, further studies are conducted to validate its activity and elucidate its mechanism of action, linking the observed phenotype back to a specific molecular target. nih.gov

Table 2: In Vitro Cytotoxicity of Related Carboxamide Derivatives in Cancer Cell Lines
CompoundCell LineCancer TypePotency (IC50)Selectivity Index (SI)
Compound 12K-562Leukemia0.33 µM nih.govnih.gov>303 nih.gov
Compound 4K-562Leukemia0.61 µM nih.govnih.gov>164 nih.gov
Compound 10HCT-116Colon Cancer1.01 µM nih.gov99.4 nih.gov

In Vivo Preclinical Efficacy in Animal Models

While no specific in vivo studies on this compound were identified, the broader classes of azepane and guanidine (B92328) derivatives have been evaluated in various animal models for a range of therapeutic applications.

The development of pharmacodynamic (PD) markers is crucial for assessing the biological activity of a drug candidate in preclinical and clinical settings. For compounds targeting specific enzymes or receptors, PD markers can include the measurement of downstream signaling molecules or physiological changes. For instance, in the development of azepane sulfonamides as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a potential PD marker could be the ratio of cortisol to cortisone (B1669442) in plasma or tissues nih.gov. For neuropharmacological agents, PD markers might involve measuring changes in neurotransmitter levels or receptor occupancy in the brain.

Azepane-containing compounds have been investigated in various animal models. For example, the discovery of potent azepane sulfonamide inhibitors of 11β-HSD1 suggests their potential utility in models of metabolic syndrome or inflammatory diseases nih.gov. Furthermore, bis-cyclic guanidine heterocyclic peptidomimetics have been evaluated in mouse models for their analgesic properties. Central administration of a lead compound produced opioid receptor-mediated antinociception without inducing tolerance or locomotor impairment, suggesting potential as novel analgesics nih.gov.

Target validation is a critical step in drug discovery, confirming that modulation of a specific biological target has a therapeutic effect in a living organism. This can be achieved through genetic modification of the target in animal models or through the use of selective small molecule inhibitors. The validation of a target in an organismal system provides strong evidence for its therapeutic potential. For instance, the efficacy of azepane derivatives in specific disease models would help validate their molecular targets in a complex biological system.

Investigation of this compound in Specific Therapeutic Research Areas

The structural features of this compound suggest potential applications in several therapeutic areas, most notably in neuropharmacology.

The azepane scaffold is a key component of several centrally acting drugs nih.gov. Recently, a chiral bicyclic azepane derivative was identified as a potent inhibitor of monoamine transporters, with selectivity towards the norepinephrine (B1679862) (NET) and dopamine (DAT) transporters. This compound exhibited favorable pharmacokinetic properties and demonstrated behavioral and metabolomic effects in mice, suggesting its potential for the treatment of neuropsychiatric disorders nih.gov. The flexible nature of the azepane ring can be crucial for its biological activity, and introducing specific substituents can bias it towards a particular conformation, which is an important aspect of effective drug design lifechemicals.com.

Furthermore, guanidine derivatives have been explored for their interactions with various central nervous system targets, including G-protein coupled receptors nih.gov. The guanidinium (B1211019) group's ability to form strong interactions with biological receptors makes it a valuable functional group in the design of CNS-active compounds nih.gov. Carboxamide derivatives have also been developed as inverse agonists for the 5-HT6 receptor, with some showing cognition-enhancing activity in animal models of memory impairment acs.org.

The combination of the azepane ring, a known privileged scaffold in CNS drug discovery, with the biologically active carboxamidine group suggests that this compound derivatives are a promising, yet underexplored, class of compounds for neuropharmacological applications.

Antimicrobial and Antitubercular Activities

Derivatives of the azepane scaffold have demonstrated significant potential in the development of new antimicrobial and antitubercular agents. Research into these compounds is driven by the urgent need for novel drugs to combat resistant strains of bacteria and mycobacteria.

A series of azepine derivatives were synthesized and evaluated for their antimicrobial properties, with certain compounds showing potent activity. One such derivative exhibited strong antibacterial action with Minimum Inhibitory Concentrations (MIC) ranging from 39 to 78 µg/mL against the tested bacteria. nih.gov Another azepine compound in the same study showed promising antifungal activity, with MIC values between 156 and 313 µg/mL. nih.gov The antibacterial efficacy of these derivatives was tested against a panel of both Gram-negative and Gram-positive bacteria, with detailed MIC values highlighting their spectrum of activity.

CompoundE. coliP. hauseriP. aeruginosaS. entericaK. pneumoniaeS. aureusM. luteus ATCC 10240M. luteus ATCC 4698
Derivative 8 3978787878397839
Derivative 30 156313313313625313313313
Chloramphenicol 6212525043621531125

Table 1. Antibacterial Minimal Inhibitory Concentrations (MIC) in µg/mL of select azepine derivatives compared to Chloramphenicol. acs.org

In the field of antitubercular research, nitrogen-bearing compounds, including those with an azepane moiety, are of particular interest. nih.gov A series of lupane-type A-ring azepano-triterpenoids were synthesized and assessed for their activity against Mycobacterium tuberculosis (MTB) and other mycobacterial strains. nih.gov The introduction of the azepane group into the triterpenoid (B12794562) scaffold was shown to enhance activity against M. tuberculosis. nih.gov One lead derivative, A-azepano-28-cinnamoyloxybetulin, demonstrated an MIC of 2 µM against the H37Rv strain of MTB and MICs ranging from 1 to 4 µM against isoniazid-, rifampicin-, and ofloxacin-resistant strains. nih.gov Furthermore, azepanobetulin was identified as a lead compound effective against isoniazid-resistant MTB strains and also showed strong effects on non-tuberculous mycobacteria such as M. avium and M. abscessus. nih.gov Molecular docking studies suggest that the mechanism of action for these azepano-triterpenoids may involve the inhibition of tuberculosinyl adenosine (B11128) transferase (Rv3378c). nih.gov

Anticancer Research

Carboxamide derivatives, a class to which this compound belongs, are recognized as a promising group of compounds in anticancer drug discovery. nih.govnih.gov Their potential stems from their ability to interact with various oncogenic targets and their generally favorable pharmacological profiles. nih.govnih.gov

Preclinical studies on dibenzazepine (B1670418) carboxamides have revealed potential anticancer properties through multiple mechanisms, including the induction of apoptosis and modulation of the cell cycle. scienceopen.com For instance, carbamazepine, a dibenzazepine carboxamide, has been shown to induce apoptosis and cytotoxicity in the HT-29 human colon adenocarcinoma cell line. scienceopen.com Another derivative, Eslicarbazepine acetate, has demonstrated the ability to induce apoptosis and promote G2/M cell cycle arrest in C6 glioma cells, suggesting its potential for repurposing in glioma treatment. scienceopen.com

In a study focused on N-substituted 1H-indole-2-carboxamides, several compounds exhibited significant antiproliferative activity against a panel of human cancer cell lines. nih.govnih.gov The K-562 leukemia cell line showed high sensitivity to compounds bearing 1-anthraquinone, 2-anthraquinone, and p-chlorobenzene groups, with IC₅₀ values in the sub-micromolar range. nih.gov

Compound IDMoietyHCT-116 (Colon) IC₅₀ (µM)K-562 (Leukemia) IC₅₀ (µM)Selectivity Index (SI) vs Normal Fibroblasts
4 p-chlorobenzene>1000.61>163.9
10 4-(trifluoromethyl)benzyl1.011.1599.4
12 1-anthraquinone1.250.3380.0
14 2-anthraquinone1.110.6190.1

Table 2. In Vitro Antiproliferative Activity (IC₅₀) of select N-substituted indole-2-carboxamides against human cancer cell lines. nih.govnih.gov

The research highlights that the carboxamide linkage provides molecular flexibility and opportunities for hydrogen bonding, which can enhance target affinity. nih.gov Computational molecular docking studies have suggested that these compounds can favorably interact with key cancer-related targets such as topoisomerase-DNA, PI3Kα, and EGFR. nih.gov

Pain Pathway Modulation

The guanidine group, of which carboxamidine is a derivative, is a key structural feature in compounds that modulate pain pathways. Preclinical research has validated cyclic guanidine analogs as potential pain modulators, particularly through their interaction with opioid receptors. nih.gov

A study on bis-cyclic guanidine heterocyclic peptidomimetics found that these compounds exhibit variable affinity for the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR). nih.gov One lead compound demonstrated good affinity for all three receptors, and its central administration produced opioid receptor-mediated antinociception. nih.gov The analgesic effects were shown to be mediated by all three opioid receptor types, suggesting that compounds with this structural motif can produce synergistic analgesia by activating multiple opioid receptors simultaneously. nih.gov This mechanism is significant as the three opioid receptors are expressed in peripheral sensory neurons, the spinal cord, and supraspinal regions that regulate nociception. nih.gov

The guanidinium group can also improve the physicochemical characteristics of molecules, potentially achieving greater blood-brain barrier permeation. nih.gov Beyond the opioid system, guanidine derivatives have also been identified as potent antagonists for muscarinic M₂ and M₄ receptors. nih.govacs.org Docking studies indicate that the guanidine group can form a hydrogen-bond network with key amino acids in these receptors. nih.govacs.org While distinct from the opioid pathway, the muscarinic system is involved in a wide range of physiological processes, and its modulation can influence nociceptive signaling.

Advanced Formulation Strategies for Preclinical Research

The successful preclinical evaluation of new chemical entities like this compound derivatives is highly dependent on appropriate formulation strategies. dntb.gov.ua These strategies are crucial for ensuring that the compound reaches the desired systemic concentration to elicit a biological response and provide insight into its pharmacokinetic (PK) profile. tmc.eduaston.ac.uk

A primary challenge in early-stage preclinical development is often the poor aqueous solubility of small molecules, which can lead to low oral bioavailability. tmc.edu Advanced formulation approaches aim to overcome these hurdles by enhancing solubility and modifying the drug's release and absorption characteristics. dntb.gov.ua The choice of formulation is dictated by the compound's intrinsic physicochemical properties, the intended route of administration, and the desired duration of action. dntb.gov.uatmc.edu

Key strategies involve the careful selection of solubilizers, surfactants, co-solvents, and optimal pH for the formulation. dntb.gov.ua For compounds with poor solubility and rapid clearance, alternative delivery methods are explored. For example, a subcutaneous (SC) oil-based formulation was used for a model compound (G7883) to create a depot effect, resulting in a significantly extended half-life—a 4.5-fold and 2.5-fold enhancement compared to intraperitoneal (IP) and oral (PO) routes, respectively. tmc.eduaston.ac.uk This approach allows for sustained release, maintaining therapeutic levels over a longer period. tmc.edu

Emerging Research Directions and Future Outlook for Azepane 1 Carboxamidine Chemistry

Integration with Advanced High-Throughput Screening Technologies

The exploration of the therapeutic potential of Azepane-1-carboxamidine derivatives can be significantly accelerated through the integration of advanced high-throughput screening (HTS) technologies. nih.gov HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets, making it a cornerstone of modern drug discovery. For the this compound class, both biochemical and cell-based HTS assays can be envisioned.

Biochemical assays could be employed to screen for inhibitors of specific enzymes, such as kinases or proteases, where the carboxamidine group can mimic arginine and interact with key residues in the active site. Technologies like fluorescence polarization, FRET, and TR-FRET are well-suited for such screens. nih.gov

Cell-based assays offer the advantage of evaluating compound activity in a more physiologically relevant context. nih.gov High-content screening (HCS), a sophisticated form of cell-based screening that uses automated microscopy and image analysis, could be particularly valuable for assessing the effects of this compound derivatives on cellular phenotypes, such as apoptosis, cell proliferation, or neurite outgrowth. cuanschutz.edu

The development of semi-automated HTS assays in 384-well or even 1536-well formats can significantly increase the throughput of screening campaigns for this compound libraries, enabling a more rapid identification of hit compounds for further optimization. semanticscholar.org

Table 1: Potential High-Throughput Screening Assays for this compound Derivatives

Assay TypeTechnologyPotential Application
BiochemicalFluorescence Polarization (FP)Identifying inhibitors of protein-protein interactions.
BiochemicalFRET/TR-FRETScreening for enzyme inhibitors (e.g., proteases, kinases).
Cell-basedHigh-Content Screening (HCS)Assessing effects on cellular morphology and signaling pathways.
Cell-basedReporter Gene AssaysQuantifying the modulation of specific gene expression.

Application in Chemical Biology Tools and Probes

The unique structural features of this compound make it an attractive scaffold for the development of chemical biology tools and probes. These tools are instrumental in dissecting complex biological processes and identifying novel drug targets. By incorporating reporter tags, such as fluorescent dyes or biotin, into the this compound structure, researchers can create probes for various applications.

Affinity-based probes could be designed to selectively bind to and enrich specific proteins, aiding in target identification and validation. The carboxamidine group can be leveraged to target enzymes that recognize arginine or similar guanidinium-containing substrates.

Activity-based probes could be developed to covalently label the active site of target enzymes, providing a direct readout of enzyme activity in complex biological systems.

Furthermore, photoaffinity probes incorporating a photoreactive group could be used to map the binding interactions of this compound-based ligands with their biological targets upon photoactivation. The development of such probes would provide invaluable insights into the mechanism of action of this compound class.

Exploring Novel Synthetic Pathways and Catalytic Methods for Enhanced Efficiency

The synthesis of seven-membered rings like azepane presents inherent challenges due to unfavorable entropic and enthalpic factors. nih.govresearchgate.net Overcoming these synthetic hurdles is crucial for the efficient generation of diverse libraries of this compound derivatives for screening and optimization. Current research focuses on the development of novel synthetic pathways and catalytic methods to improve efficiency and access to a wider range of structurally complex azepanes.

Recent advancements in this area include:

Radical-mediated cyclization: This strategy offers a powerful tool for the construction of carbo- and heterocycles, often avoiding harsh reaction conditions. researchgate.net

Brønsted acid-catalyzed cationic carbocyclization: This method has been developed for the synthesis of dibenzo-fused medium-sized rings. nih.gov

Copper(I)-catalyzed tandem amination/cyclization: This approach provides an efficient route to functionalized azepines, which can be subsequently reduced to azepanes. nih.gov

Silver-catalyzed dearomative nitrene transfer: This mild and efficient method for azepine formation can be followed by diastereoselective hydrogenation to access highly functionalized azepanes. chemrxiv.org

These emerging synthetic methodologies hold the promise of streamlining the synthesis of this compound analogs, facilitating the exploration of their structure-activity relationships (SAR).

Development of Multi-Target Directed Ligands within the Azepane-Carboxamidine Class

The multifactorial nature of many complex diseases, such as neurodegenerative disorders and cancer, has spurred the development of multi-target-directed ligands (MTDLs). nih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a reduced risk of drug resistance. The this compound scaffold is a promising starting point for the design of MTDLs.

For instance, in the context of Alzheimer's disease, an this compound derivative could be designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the disease's pathology. The azepane moiety could be functionalized to interact with the peripheral anionic site of AChE, while the carboxamidine group could target the catalytic active site.

The exploration of bicyclic azepanes has revealed potent inhibitors of monoamine transporters, suggesting that fusing the azepane ring to other cyclic systems could be a viable strategy for creating MTDLs with neuropharmacological activity. unibe.chacs.org The azobenzene scaffold has also been explored for its potential in developing multi-targeted agents. mdpi.comnih.gov

Harnessing Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets to predict the properties and activities of novel compounds. sciety.orgpreprints.orgresearchgate.net These computational tools can be harnessed to accelerate the discovery and optimization of this compound-based therapeutics.

Predictive Modeling: AI algorithms can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual this compound derivatives, allowing for the early-stage filtering of compounds with unfavorable profiles.

Generative Models: AI can be used to design novel this compound analogs with desired properties. By learning the underlying patterns in chemical space, these models can generate new molecules that are likely to be active against a specific target.

The integration of AI and ML into the research pipeline for this compound chemistry will undoubtedly streamline the path from initial hit identification to preclinical candidate selection.

Challenges and Opportunities in this compound-Focused Academic Research

While the this compound scaffold holds considerable promise, several challenges and opportunities exist for academic researchers in this field.

Challenges:

Synthetic Complexity: The synthesis of substituted azepanes, particularly with stereochemical control, remains a significant challenge. rsc.orgnjtech.edu.cn Developing robust and scalable synthetic routes is a key hurdle.

Limited Commercial Availability: The availability of a diverse range of starting materials and intermediates for the synthesis of this compound derivatives is limited, often requiring multi-step syntheses.

Understanding Conformational Behavior: The conformational flexibility of the seven-membered azepane ring can complicate structure-based drug design efforts. lifechemicals.com A thorough understanding of the conformational preferences of different substitution patterns is needed.

Opportunities:

Exploring Untapped Chemical Space: The chemical space around the this compound scaffold is relatively underexplored, offering ample opportunities for the discovery of novel bioactive compounds. unibe.ch

Targeting Arginine-Binding Proteins: The carboxamidine group's ability to mimic arginine makes this scaffold particularly well-suited for targeting a wide range of enzymes and receptors that recognize this amino acid.

Interdisciplinary Collaboration: The advancement of this compound chemistry will benefit from collaborations between synthetic chemists, computational chemists, and biologists to fully realize its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for Azepane-1-carboxamidine, and what key reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via carbodiimide-mediated coupling between azepane and a carboxamidine precursor. Key steps include:

  • Activation : Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group .
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reaction efficiency .
  • Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates amide bond formation .
  • Purification : Column chromatography or recrystallization ensures product purity. Yield optimization requires strict control of stoichiometry, temperature (0–25°C), and reaction time (12–24 hours) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Q. How does the reactivity of this compound compare to similar carboxamidine derivatives in nucleophilic reactions?

Methodological Answer: The seven-membered azepane ring confers unique steric and electronic properties:

  • Steric Effects : Larger ring size reduces steric hindrance compared to piperidine derivatives, enhancing accessibility for nucleophilic attack .
  • Electronic Effects : The carboxamidine group’s resonance stabilization increases electrophilicity at the carbonyl carbon, favoring nucleophilic substitution .
  • Comparative Studies : Benchmarked against smaller rings (e.g., pyrrolidine), azepane derivatives exhibit slower reaction kinetics but higher thermodynamic stability in SN2 mechanisms .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer: SAR studies require a multi-factorial approach:

  • Analog Synthesis : Modify substituents (e.g., fluorophenyl, chlorophenyl) to probe electronic and steric contributions .
  • Biological Assays : Use dose-response curves in target-specific assays (e.g., enzyme inhibition, receptor binding) to quantify potency (IC50_{50}/EC50_{50}) .
  • Computational Modeling : Molecular docking (AutoDock) and MD simulations correlate structural features with activity .
  • Controls : Include positive/negative controls and validate results across multiple cell lines or animal models to minimize bias .

Q. What statistical approaches are recommended for resolving contradictions in biological activity data across studies?

Q. What strategies ensure experimental reproducibility when scaling up this compound synthesis?

Methodological Answer: Reproducibility hinges on:

  • Detailed Protocols : Document solvent purity, reagent sources, and equipment calibration .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Batch Records : Track deviations (e.g., temperature fluctuations) and their impact on yield/purity .
  • Independent Validation : Share samples with collaborating labs for cross-verification using standardized assays .

Data Presentation and Reporting Standards

  • Primary Data : Include raw NMR spectra, chromatograms, and crystallographic data in appendices .
  • Reproducibility : Follow STROBE or CONSORT guidelines for reporting experimental details .
  • Ethical Compliance : Disclose conflicts of interest and adhere to institutional review board (IRB) protocols for biological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.